2-(ピペリジン-1-イルメチル)プロプ-2-エンニトリル

概要

説明

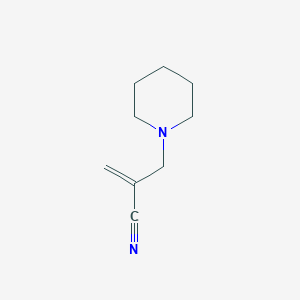

2-(Piperidinomethyl)acrylonitrile is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a propenenitrile group

科学的研究の応用

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.

Medicine: Research has indicated its potential use in cancer therapy, where it enhances the efficacy of chemotherapy and radiotherapy.

Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinomethyl)acrylonitrile involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the propenenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of 2-(Piperidinomethyl)acrylonitrile may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(Piperidinomethyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

作用機序

The mechanism of action of 2-(Piperidinomethyl)acrylonitrile involves its interaction with specific molecular targets and pathways. In cancer therapy, for instance, it may inhibit certain enzymes or proteins involved in cell proliferation, thereby enhancing the effects of chemotherapy and radiotherapy. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Some compounds similar to 2-(Piperidinomethyl)acrylonitrile include:

- 2-(Piperidin-1-ylmethyl)prop-2-enamide

- 2-(Piperidin-1-ylmethyl)prop-2-enol

- 2-(Piperidin-1-ylmethyl)prop-2-enone

Uniqueness

This nitrile group allows for a variety of chemical transformations that are not possible with the amide, alcohol, or ketone analogs.

生物活性

2-(Piperidinomethyl)acrylonitrile (CAS No. 27315-95-3) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, featuring a piperidine moiety attached to an acrylonitrile backbone, suggests potential interactions with various biological targets. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(Piperidinomethyl)acrylonitrile is characterized by the presence of a piperidine ring and a nitrile group, which may influence its reactivity and biological interactions. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acrylonitrile derivatives, including 2-(Piperidinomethyl)acrylonitrile. A study evaluating various acrylonitrile adducts demonstrated significant antibacterial activity against both Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be as low as 0.4 µl/ml, indicating strong antibacterial properties that are dose-dependent .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research on related piperidine derivatives has shown that modifications can enhance their cytotoxic effects against cancer cell lines. For instance, derivatives exhibiting dual activity against histamine H3 and sigma-1 receptors have been noted for their efficacy in treating nociceptive and neuropathic pain, suggesting a broader therapeutic application .

The biological activity of 2-(Piperidinomethyl)acrylonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby altering cellular functions such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that compounds with similar structures can modulate receptor activity (e.g., sigma receptors), which plays a role in pain management and other physiological processes .

- Gene Expression Regulation : By interacting with transcription factors or epigenetic modifiers, this compound could influence gene expression patterns critical for various cellular responses.

1. Antibacterial Efficacy Study

A comprehensive study on acrylonitrile derivatives included the synthesis and evaluation of several compounds for their antibacterial properties. The findings indicated that 2-(Piperidinomethyl)acrylonitrile exhibited notable inhibition rates against both tested bacterial strains, supporting its potential as an antimicrobial agent .

2. Anticancer Potential Assessment

In another study focusing on piperidine-based compounds, researchers evaluated the anticancer effects of various derivatives. The results suggested that modifications to the piperidine structure could enhance cytotoxicity against specific cancer cell lines, indicating that 2-(Piperidinomethyl)acrylonitrile might also possess similar properties pending further investigation .

Data Summary Table

特性

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQYFLTGBIQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380268 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27315-95-3 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。